molecular formula C11H14ClF2NO2 B13491580 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride

3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride

Cat. No.: B13491580
M. Wt: 265.68 g/mol
InChI Key: DJQJJKGGQFKYDM-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO2 It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an oxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the oxolan-3-amine structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of halogenated and other substituted phenyl derivatives.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The oxolan-3-amine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride
  • 3-[4-(Methoxy)phenyl]oxolan-3-amine hydrochloride
  • 3-[4-(Trifluoromethoxy)phenyl]oxolan-3-amine hydrochloride

Uniqueness

3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H14ClF2NO2

Molecular Weight

265.68 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride

InChI

InChI=1S/C11H13F2NO2.ClH/c12-10(13)16-9-3-1-8(2-4-9)11(14)5-6-15-7-11;/h1-4,10H,5-7,14H2;1H

InChI Key

DJQJJKGGQFKYDM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)OC(F)F)N.Cl

Origin of Product

United States

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